2-Isobutoxy-5-methylbenzylamine

Description

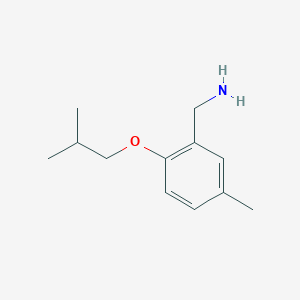

Structure

3D Structure

Properties

IUPAC Name |

[5-methyl-2-(2-methylpropoxy)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-9(2)8-14-12-5-4-10(3)6-11(12)7-13/h4-6,9H,7-8,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQZZHEXXKFSVFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(C)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Functionalization Strategies for the 2 Isobutoxy 5 Methylbenzylamine Scaffold

Carbon-Hydrogen (C-H) Bond Functionalization Reactions

Direct C-H bond functionalization has emerged as a highly efficient strategy in modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized starting materials. youtube.com This approach is particularly relevant for the modification of the benzylamine (B48309) core.

Ortho-Functionalization of Benzylamine Derivatives

The amine group in benzylamine derivatives can act as a directing group, facilitating the selective functionalization of the ortho C-H bonds of the benzene (B151609) ring. rsc.org This has been exploited in various transformations, including carbonylation, alkenylation, alkylation, and arylation.

Carbonylation: Palladium-catalyzed carbonylative arylation of the weakly acidic benzylic C(sp³)–H bonds of azaarylmethylamines with aryl bromides has been achieved under an atmosphere of carbon monoxide gas. rsc.org This process, which utilizes a NIXANTPHOS-based palladium catalyst, allows for the formation of α-amino aryl-azaarylmethyl ketones. rsc.org The reaction proceeds through the in situ reversible deprotonation of the benzylic C-H bonds. rsc.org

Alkenylation: While specific examples for the direct C-H alkenylation of the 2-isobutoxy-5-methylbenzylamine scaffold are not readily available, the principles of directed C-H activation suggest its feasibility.

Alkylation: Similar to alkenylation, direct C-H alkylation of the benzylamine core is a plausible transformation based on established C-H activation methodologies.

Arylation: The ortho-arylation of primary and secondary benzylamines can be mediated by carbon dioxide and a palladium catalyst. acs.org This strategy allows for the construction of ortho-arylated benzylamines under relatively mild conditions. acs.org Mechanistic studies indicate that CO2 is directly involved in the rate-determining step of the reaction. acs.org Additionally, a palladium-catalyzed meta-C-H arylation of benzylamines has been developed using a transient mediator strategy with 2-pyridone ligands. nih.gov

Site-Selective C(sp³)−H Arylation of α-Amino Carbon Centers

The selective functionalization of the C(sp³)–H bond at the α-amino carbon center of benzylamines presents a significant synthetic challenge. However, recent advances have demonstrated the feasibility of this transformation. A highly regio- and chemoselective C(sp³)–H arylation of benzylamines has been achieved through the synergistic action of single electron transfer (SET) and hydrogen atom transfer (HAT) catalysis. rsc.org This method is applicable to a variety of primary, secondary, and tertiary benzylamines, leading to the formation of 1,1-diarylmethylamines in good to excellent yields. rsc.org Another approach involves a metal-free, convergent paired electrolysis strategy for the direct arylation of tertiary amines with benzonitrile (B105546) derivatives. nih.gov This electrocatalytic reaction utilizes TEMPO as a mediator and allows for the activation of C-H bonds and cross-coupling with cathodically generated species. nih.gov Furthermore, photoredox-mediated HAT catalysis has been employed for the site-selective α-C(sp³)–H arylation of dialkylamine-derived ureas via a 1,4-radical aryl migration. researchgate.net

Copper-Mediated Oxidative C-H Functionalization for Imidazole (B134444) Synthesis

Copper catalysis has proven effective in the synthesis of nitrogen-containing heterocycles. A concise route for the synthesis of highly substituted imidazoles involves the copper-mediated oxidative C–H functionalization of benzylamines and β-enamino esters. nih.gov This method offers mild reaction conditions and utilizes readily available starting materials. nih.gov The proposed mechanism involves the initial formation of a carbanion from the β-enamino ester, which then reacts with the benzylamine. nih.gov Subsequent oxidative dehydrogenation and intramolecular cyclization, mediated by the copper catalyst, lead to the desired imidazole product. nih.gov Another approach utilizes a catalytic amount of acetic acid to promote the synthesis of tetrasubstituted imidazoles from arylmethylamines and 1,2-dicarbonyls or benzoin (B196080) under aerobic conditions. rsc.orgsemanticscholar.org

Synthesis of Nitrogen-Containing Heterocycles from Benzylamine Precursors

Benzylamine and its derivatives are valuable precursors for the construction of various nitrogen-containing heterocyclic scaffolds, which are prevalent in pharmaceuticals and biologically active compounds.

Oxazole (B20620) Derivatives via C-H/C-N Bond Functionalization

Oxazole motifs are present in numerous pharmacologically active molecules. scilit.comresearchgate.net The synthesis of oxazole derivatives from benzylamines has been achieved through various C-H/C-N bond functionalization strategies. scilit.com One approach involves the copper(II)-catalyzed oxidative cyclization of enamides, formed from benzylamines, to yield 2,5-disubstituted oxazoles. organic-chemistry.org This reaction proceeds via vinylic C-H bond functionalization at room temperature. organic-chemistry.org Another metal-free method utilizes an iodine-tert-butyl hydroperoxide system to promote the oxidative cascade cyclization of vinyl azides and benzylamines, affording 2,5-disubstituted oxazoles. researchgate.net

Quinazoline Scaffold Construction from o-Aminobenzylamines and Benzylamines

Quinazolines are a class of heterocyclic compounds with a wide range of biological activities. researchgate.netwikipedia.org The synthesis of quinazolines can be achieved from o-aminobenzylamines and benzylamines through various catalytic systems. A metal-free approach utilizes a salicylic (B10762653) acid-catalyzed oxidative condensation of o-aminobenzylamines and benzylamines with atmospheric oxygen to produce 2-substituted quinazolines. nih.gov This multi-step reaction involves oxidative imine synthesis, intermolecular condensation, intramolecular cyclization, and aromatization. nih.gov Alternatively, molecular iodine can catalyze the benzylic sp³ C-H bond amination of 2-aminobenzaldehydes or 2-aminobenzophenones with benzylamines to yield quinazolines. organic-chemistry.org Furthermore, an iridium-catalyzed acceptorless dehydrogenative coupling of 2-aminoarylmethanols with amides or nitriles provides an atom-economical route to quinazolines. organic-chemistry.org

Reactivity in Amide and Peptidomimetic Bond Formation

The primary amine functionality of this compound serves as a key handle for the formation of amide and peptidomimetic bonds, enabling its incorporation into larger, more complex molecules with potential biological activity.

The formation of an amide bond from this compound and a carboxylic acid is a standard transformation in organic synthesis. This reaction typically requires the activation of the carboxylic acid component to facilitate nucleophilic attack by the benzylamine. A wide array of coupling reagents has been developed for this purpose, each with its own advantages in terms of efficiency, scope, and suppression of side reactions like racemization.

Commonly used coupling reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve yields and minimize racemization. Phosphonium salts like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), as well as uronium salts like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are also highly effective.

The synthesis of peptidomimetics, which are molecules that mimic the structure and function of peptides, can also leverage the reactivity of this compound. By incorporating this moiety, novel scaffolds can be created that may exhibit enhanced stability towards enzymatic degradation compared to natural peptides. The benzylamine can be acylated with amino acids or peptide fragments to generate these peptidomimetic structures.

| Coupling Reagent | Abbreviation | Activating Species |

| N,N'-Dicyclohexylcarbodiimide | DCC | O-acylisourea |

| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide | EDC | O-acylisourea |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Acyloxyphosphonium salt |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Acyloxyphosphonium salt |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | O-acylisourea |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | O-acylisourea |

Table 2. Common Coupling Reagents for Amide Bond Formation.

Nucleophilic and Electrophilic Transformations Involving the Amine Moiety

The amine group and the substituted aromatic ring of this compound are susceptible to a variety of nucleophilic and electrophilic transformations, further expanding its synthetic utility.

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. It can readily participate in nucleophilic substitution reactions with alkyl halides, epoxides, and other electrophilic species to form secondary and tertiary amines. For instance, the reaction of substituted benzylamines with benzyl (B1604629) bromide has been shown to proceed via an Sₙ2 mechanism. researchgate.net The electron-donating isobutoxy and methyl groups on the aromatic ring of this compound would slightly increase the nucleophilicity of the amine compared to an unsubstituted benzylamine.

Conversely, the aromatic ring of this compound is susceptible to electrophilic aromatic substitution. The isobutoxy group is a strong activating group and an ortho, para-director, while the methyl group is a weaker activating group and also an ortho, para-director. The combined effect of these two groups will strongly activate the ring towards electrophiles and direct incoming substituents to the positions ortho and para to the isobutoxy group and ortho to the methyl group. The most likely positions for electrophilic attack would be C4 and C6, with the C6 position being sterically more accessible.

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -OCH₂CH(CH₃)₂ (Isobutoxy) | 2 | Activating | ortho, para |

| -CH₃ (Methyl) | 5 | Activating | ortho, para |

Table 3. Directing Effects of Substituents on the Aromatic Ring of this compound in Electrophilic Aromatic Substitution.

Computational and Theoretical Investigations of 2 Isobutoxy 5 Methylbenzylamine

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis are powerful computational tools used to understand the behavior of molecules at an atomic level. MD simulations predict how a molecule's atoms move over time, providing insights into its flexibility, conformational preferences, and interactions with its environment. Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and their relative energies.

Hypothetical Conformational Analysis:

A conformational analysis of 2-isobutoxy-5-methylbenzylamine would likely focus on the dihedral angles associated with several key rotatable bonds. These include the C-O bond of the isobutoxy group, the C-C bond linking the isobutyl group to the ether oxygen, the Ar-C bond between the benzene (B151609) ring and the benzylamine (B48309) moiety, and the C-N bond of the amine group.

Based on studies of similar substituted benzylamines, it is plausible that multiple low-energy conformations exist. For instance, research on benzylamine itself has identified both gauche and anti conformers with respect to the orientation of the amino group relative to the phenyl ring. The presence of the bulky isobutoxy group and the methyl group on the ring in this compound would be expected to influence the rotational barriers and the relative populations of these conformers. The steric hindrance introduced by these substituents could favor specific orientations to minimize energetic penalties.

Potential Molecular Dynamics Simulation Findings:

A molecular dynamics simulation of this compound in a given solvent would provide a dynamic picture of its conformational landscape. The simulation would likely reveal rapid conformational changes, particularly within the flexible isobutoxy side chain. The frequency and nature of these changes would be dictated by the underlying potential energy surface.

Key outputs from such a simulation could include:

Dihedral Angle Distributions: To quantify the preferred rotational angles around key bonds and estimate the populations of different conformers.

Radial Distribution Functions: To understand the solvation structure around the molecule and the potential for intramolecular hydrogen bonding involving the amine group.

Without experimental or specific computational data, any representation of these findings remains illustrative. However, data tables that could be generated from such a study are presented below for conceptual understanding.

Table 1: Hypothetical Torsional Angle Preferences for Key Dihedral Angles in this compound

| Dihedral Angle | Atom Definition | Predicted Stable Conformations (degrees) |

| τ1 | C(ring)-O-C(isobutoxy)-C | ~180° (anti-periplanar), ±60° (gauche) |

| τ2 | O-C(isobutoxy)-C-C(methyl) | ±60°, 180° |

| τ3 | C(ring)-C(benzyl)-N-H | ~60° (gauche), 180° (anti) |

Table 2: Illustrative Relative Energies and Populations of Hypothetical Conformers

| Conformer | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

| Conformer A | 0.00 | 65 |

| Conformer B | 0.85 | 25 |

| Conformer C | 1.50 | 10 |

It is crucial to emphasize that the values presented in these tables are purely hypothetical and are intended to illustrate the type of data that would be obtained from a rigorous computational study. The actual conformational preferences and dynamics of this compound would need to be determined through dedicated quantum mechanical calculations and molecular dynamics simulations.

Applications in Advanced Materials and Polymer Science

Integration of Benzylamine (B48309) Derivatives into Polymer Matrices

The incorporation of benzylamine and its derivatives into polymer structures is a strategy used to enhance the performance of materials. sinocurechem.com These derivatives can be introduced as monomers, curing agents, or as functional additives to modify the final properties of the polymer.

The integration of benzylamine moieties into polymer matrices has been shown to improve several key properties. sinocurechem.com

Thermal Stability: Aromatic polymaleimides, which can be synthesized from benzylamine derivatives, exhibit excellent thermal stability due to the rigid maleimide (B117702) unit in their backbone. tsijournals.com The incorporation of such structures enhances the material's resistance to thermal degradation. tsijournals.com For instance, thermosetting resins like phthalonitrile-based materials, known for their high heat resistance, can be cured using organic amines, which contribute to the final polymer's outstanding thermal stability. mdpi.com The polymerization of N-benzylmaleimide and its copolymers has been studied, confirming that polymaleimides generally possess high thermal stability. tsijournals.com

Mechanical Strength: The mechanical properties of polymer networks can be tailored by the chemical structure of their sidegroups. gatech.edu The rigid aromatic structure of the benzyl (B1604629) group can contribute to increased stiffness and strength of the polymer chain. Furthermore, the amine functionality allows for the creation of cross-linked networks, which can significantly enhance the mechanical integrity of the material.

Conductivity: Benzylamine derivatives can be used to create polymers with specific electronic properties. For example, poly[N,N-(phenylamino)disulfides] can be synthesized through the polymerization of aniline (B41778) derivatives. acs.org The resulting polymers have conjugated backbones, which are essential for electrical conductivity. acs.org The nature of the substituents on the phenyl ring influences the electronic properties of these polymers. acs.org

Table 1: Impact of Benzylamine Derivative Integration on Polymer Properties

| Property | Effect of Benzylamine Moiety | Example Polymer System | Citation |

| Thermal Stability | Increased due to the introduction of rigid aromatic and imide structures. | Aromatic Polymaleimides, Phthalonitrile Resins | sinocurechem.comtsijournals.commdpi.com |

| Mechanical Strength | Enhanced through increased chain stiffness and cross-linking potential. | (Meth)acrylate Networks | gatech.edu |

| Conductivity | Enabled or enhanced by forming conjugated polymer backbones. | Poly[N,N-(phenylamino)disulfides] | acs.org |

Design and Synthesis of Molecularly Imprinted Polymers (MIPs)

Molecularly imprinted polymers (MIPs) are synthetic materials with artificially created recognition sites that are complementary to a specific target molecule in terms of size, shape, and functional group orientation. usm.edu This "lock and key" mechanism allows MIPs to selectively bind a target molecule from a complex mixture. usm.edu

The synthesis of MIPs involves the polymerization of functional monomers and a cross-linker in the presence of a template molecule (the target analyte). nih.gov After polymerization, the template is removed, leaving behind specific cavities. researchgate.net While there is no specific literature on using 2-Isobutoxy-5-methylbenzylamine as a template, its distinct functional groups (primary amine, ether, and substituted aromatic ring) make it a viable candidate for the design of specific MIPs.

A hypothetical synthesis of an MIP for this compound would involve:

Complex Formation: The template molecule (this compound) is mixed with a functional monomer in a porogenic solvent. The functional monomer, selected for its ability to interact with the template's functional groups (e.g., methacrylic acid to interact with the amine group), arranges itself around the template. youtube.com

Polymerization: A cross-linking monomer and a radical initiator are added, and polymerization is initiated, typically by heat or UV light. This forms a rigid polymer network, trapping the template-monomer complex. researchgate.net

Template Removal: The template molecule is extracted from the polymer matrix, leaving behind cavities that are complementary to the template. usm.edu

The resulting MIP could be used for the selective extraction, purification, or sensing of this compound. researchgate.netnih.gov

Table 2: Components in a Hypothetical MIP Synthesis for this compound

| Component | Example | Function | Citation |

| Template | This compound | The molecule to be imprinted. | nih.gov |

| Functional Monomer | Methacrylic Acid (MAA) | Interacts with the template molecule. | youtube.commdpi.com |

| Cross-linker | Ethylene Glycol Dimethacrylate (EGDMA) | Forms the rigid polymer matrix. | researchgate.netmdpi.com |

| Initiator | Azobisisobutyronitrile (AIBN) | Starts the polymerization process. | tsijournals.com |

| Porogen | Acetonitrile or Toluene | A solvent that helps form a porous structure. | usm.eduresearchgate.net |

Development of Associative Polymers Incorporating Benzylamine Motifs

Associative polymers are macromolecules that contain reactive groups, or "stickers," capable of forming reversible physical bonds. researchgate.net These transient interactions lead to the formation of a dynamic network structure, significantly influencing the material's rheological properties, such as viscosity. researchgate.netnih.gov

The amine functionality of benzylamine derivatives provides a convenient handle for introducing "sticker" motifs into a polymer chain. For example, the primary amine can be readily converted into an amide group, which is known to form strong, reversible hydrogen bonds. researchgate.netaps.org

The design of an associative polymer incorporating a benzylamine motif would involve copolymerizing a standard monomer (like hexyl acrylate) with a monomer containing the benzylamine-derived sticker. aps.org The properties of the resulting polymer could be tuned by varying the concentration of the sticker monomer. aps.org Such polymers could find applications as rheology modifiers in coatings, adhesives, and other formulations where precise control over flow behavior is required. researchgate.net

Coordination Chemistry and Ligand Design Involving 2 Isobutoxy 5 Methylbenzylamine

Synthesis and Characterization of Metal Complexes with Benzylamine (B48309) Ligands

Benzylamine and its derivatives are versatile ligands in coordination chemistry, capable of coordinating to a variety of metal centers through the nitrogen atom of the amino group. The synthesis of such complexes typically involves the reaction of a suitable metal precursor with the benzylamine ligand in an appropriate solvent.

Palladium(II) and Rhodium(III) Complexation

Palladium(II) and Rhodium(III) are transition metals known to form stable complexes with nitrogen-donor ligands like benzylamines. The synthesis of these complexes often involves straightforward reactions with metal salts. For instance, palladium(II) acetate, Pd(OAc)₂, is a common precursor for the formation of palladium-amine complexes. researchgate.net The reaction typically proceeds by coordinating the nitrogen atom of the benzylamine to the palladium center.

The resulting complexes are characterized using a suite of analytical techniques. Elemental analysis confirms the stoichiometric composition, while spectroscopic methods provide insight into the coordination environment. Infrared (IR) spectroscopy can show shifts in the N-H stretching frequencies upon coordination to the metal. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is crucial for elucidating the structure of the complex in solution. researchgate.netresearchgate.net Electronic spectra (UV-Vis) can provide information about the geometry of the complex; Palladium(II) complexes commonly adopt a square planar geometry, whereas Rhodium(III) complexes typically exhibit an octahedral geometry. researchgate.net

Structural Elucidation of Palladacycles

A significant area of palladium chemistry involving benzylamines is the formation of palladacycles. These are organometallic compounds where the benzylamine ligand is doubly bound to the palladium center through both the nitrogen donor atom and a carbon atom of the phenyl ring, forming a stable chelate ring. This process, known as cyclometalation or palladation, typically involves the activation of an ortho C-H bond on the benzene (B151609) ring.

The reaction of a secondary benzylamine with palladium(II) acetate can lead to the formation of five-membered, acetate-bridged dinuclear palladacycles with the general formula [Pd(benzylamine)(μ-OAc)]₂. researchgate.net The structure of these palladacycles is often confirmed by single-crystal X-ray diffraction. researchgate.netchemrxiv.org These analyses reveal a distorted square planar environment around each palladium atom. researchgate.net Palladacycles are not merely structural curiosities; they are often stable and have gained significant attention as highly active pre-catalysts for various cross-coupling reactions. researchgate.netnih.gov The stability and defined structure of palladacycles make them excellent models for studying catalytic mechanisms. chemrxiv.org

Chiral Ligand Applications in Asymmetric Catalysis

The benzylamine scaffold is a valuable building block for the synthesis of chiral ligands used in asymmetric catalysis. By introducing chirality into the ligand structure, it is possible to control the stereochemical outcome of a catalytic reaction, leading to the preferential formation of one enantiomer of the product.

Development of Benzylamine-Derived Chiral Nitrogen Ligands (e.g., Bisoxazoline ligands)

Chiral bis(oxazoline), or BOX, ligands are a prominent class of C₂-symmetric nitrogen ligands that have proven highly effective in a wide range of asymmetric catalytic transformations. sioc.ac.cn The synthesis of these ligands can involve precursors derived from chiral amino alcohols, which can be coupled with dicarboxylic acid derivatives. nih.govnih.gov While direct synthesis from 2-isobutoxy-5-methylbenzylamine is not documented, the general principles of incorporating amine functionalities into more complex chiral ligand frameworks are well-established. These ligands coordinate to metal centers (such as copper, palladium, or rhodium) through their nitrogen atoms, creating a chiral environment that can induce enantioselectivity in a reaction. nih.govbeilstein-journals.org The modular nature of their synthesis allows for fine-tuning of steric and electronic properties to optimize catalytic performance. sioc.ac.cn

Role in Enantioselective Transformations (e.g., hydroamination, cyclopropanation, hydrosilylation)

Chiral ligands derived from amines are instrumental in achieving high enantioselectivity in numerous important chemical transformations.

Hydroamination: Asymmetric hydroamination, the addition of an N-H bond across a carbon-carbon double bond, is a highly atom-economical method for synthesizing chiral amines. researchgate.netbohrium.com Nickel-hydride catalysts paired with chiral bisoxazoline or bis(imidazoline) ligands have been successfully employed in the enantioselective hydroarylation of N-acyl enamines, providing access to a wide array of enantioenriched benzylamines. semanticscholar.orgresearchgate.netnih.gov Similarly, palladium complexes with chiral phosphine ligands can catalyze the enantioselective addition of amines to dienes. acs.org

Cyclopropanation: The synthesis of chiral cyclopropanes, important structural motifs in pharmaceuticals, can be achieved via enantioselective cyclopropanation reactions. rochester.edu Copper(II) and Rhodium(III) complexes bearing chiral ligands, including BOX and chiral cyclopentadienyl ligands, are effective catalysts for the reaction of olefins with diazo compounds or N-enoxysuccinimides to produce cyclopropanes with high diastereoselectivity and enantioselectivity. sioc.ac.cnnih.govnih.gov

Hydrosilylation: Asymmetric hydrosilylation of prochiral ketones, imines, or alkenes is a powerful method for producing chiral alcohols, amines, and organosilanes. znaturforsch.com Rhodium complexes featuring chiral ligands, such as those derived from BINAM or DuPhos, have demonstrated high efficacy in these reactions, yielding products with significant enantiomeric excess. acs.orgchemrxiv.org This transformation has been extended to the synthesis of α-aminosilanes with vicinal stereocenters through the highly regio-, diastereo-, and enantioselective hydrosilylation of enamides. nih.gov

Table 1: Examples of Benzylamine-Derived Ligands in Asymmetric Catalysis This table presents data for analogous systems to illustrate the principles discussed, as specific data for this compound was not available in the provided search results.

| Transformation | Catalyst/Ligand | Substrate Type | Product Type | Reported Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Hydroarylation (Hydroamination) | NiH / Chiral Bis-imidazoline | N-Acyl Enamines | Chiral Benzylamines | Up to 90% |

| Cyclopropanation | Cu(OTf)₂ / Chiral BOX Ligand | α-Aryl-α-diazoketone + N-sulfonyl enamide | Chiral Spiroaminals | Up to 99% |

| Hydrosilylation | [Rh(cod)Cl]₂ / (R,R)-Et-DuPhos | Trisubstituted Monohydrosilanes | Silicon-stereogenic Organosilanes | Up to 95% |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of a compound by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR Spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. For 2-Isobutoxy-5-methylbenzylamine, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the benzylic protons (CH₂ adjacent to the amine), the protons of the isobutoxy group, and the methyl group on the aromatic ring. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would confirm the connectivity of the molecule.

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (aliphatic, aromatic, attached to an electronegative atom like oxygen or nitrogen).

Illustrative NMR Data for Structurally Similar Compounds:

Due to the absence of specific published NMR data for this compound, the following tables present typical ¹H and ¹³C NMR data for analogous compounds, such as 2-methoxy-N-methylbenzylamine and 2-methylbenzylamine, to illustrate the expected chemical shifts and multiplicities. chemicalbook.com

Table 1: Illustrative ¹H NMR Data for a Substituted Benzylamine (B48309) Derivative (Data is representative and based on analogous compounds)

| Chemical Shift (δ) ppm | Multiplicity | Assignment (Illustrative) |

| ~ 7.2-6.8 | Multiplet | Aromatic Protons (Ar-H) |

| ~ 3.8 | Singlet | Methylene Protons (Ar-CH₂-N) |

| ~ 3.7 | Doublet | Methylene Protons (-O-CH₂-) |

| ~ 2.3 | Singlet | Methyl Protons (Ar-CH₃) |

| ~ 2.1 | Multiplet | Methine Proton (-CH(CH₃)₂) |

| ~ 1.5 | Singlet | Amine Protons (-NH₂) |

| ~ 1.0 | Doublet | Methyl Protons (-CH(CH₃)₂) |

Table 2: Illustrative ¹³C NMR Data for a Substituted Benzylamine Derivative (Data is representative and based on analogous compounds)

| Chemical Shift (δ) ppm | Assignment (Illustrative) |

| ~ 157 | C-O (aromatic) |

| ~ 138 | Quaternary C (aromatic) |

| ~ 128-110 | Aromatic CH |

| ~ 74 | -O-CH₂- |

| ~ 45 | Ar-CH₂-N |

| ~ 28 | -CH(CH₃)₂ |

| ~ 21 | Ar-CH₃ |

| ~ 19 | -CH(CH₃)₂ |

These tables are generated based on established chemical shift ranges for similar functional groups and structural motifs. uobasrah.edu.iqnih.gov Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could further confirm the connectivity between protons and carbons. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For this compound, the FTIR spectrum would be expected to exhibit characteristic absorption bands confirming the presence of the amine (N-H), ether (C-O-C), and aromatic (C=C and C-H) functionalities. The N-H stretching vibrations of the primary amine would typically appear as a doublet in the range of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the isobutoxy and methyl groups would appear just below 3000 cm⁻¹. The C-O-C stretching of the ether linkage would produce a strong absorption band in the region of 1260-1000 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ region. researchgate.netresearchgate.net

Illustrative FTIR Data for Structurally Similar Compounds:

The following table provides expected FTIR absorption bands for this compound based on data for analogous benzylamine and ether-containing compounds. researchgate.netchemicalbook.comnih.gov

Table 3: Illustrative FTIR Data for this compound (Data is representative and based on analogous compounds)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3300 | N-H Stretch | Primary Amine |

| 3100-3000 | C-H Stretch | Aromatic |

| 2960-2850 | C-H Stretch | Aliphatic (isobutoxy, methyl) |

| 1620-1580 | C=C Stretch | Aromatic Ring |

| 1490-1450 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Aryl Ether |

| 850-750 | C-H Bend | Aromatic (out-of-plane) |

Mass Spectrometry (MS) for Molecular Weight and Purity Assessment

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.

For this compound (C₁₂H₁₉NO), the expected exact mass is approximately 193.1467 g/mol . In a typical mass spectrum, a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ would be observed, confirming the molecular weight. The fragmentation pattern can also be highly informative. For instance, cleavage of the benzylic C-C bond could lead to the formation of characteristic fragment ions. The loss of the isobutoxy group or the aminomethyl group would also result in predictable fragment ions. nih.govchemicalbook.com Derivatization with reagents like benzylamine can be used to enhance mass spectrometric detection in certain applications. nih.gov

Illustrative Mass Spectrometry Data:

The expected key ions in the mass spectrum of this compound are outlined below.

Table 4: Illustrative Mass Spectrometry Fragmentation for this compound (Data is representative and based on analogous compounds)

| m/z (Illustrative) | Ion Structure |

| 193 | [C₁₂H₁₉NO]⁺ (Molecular Ion) |

| 178 | [M - CH₃]⁺ |

| 136 | [M - C₄H₉O]⁺ |

| 121 | [M - C₄H₉O + H - NH₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

X-ray Diffraction (XRD) for Crystalline Structure and Morphology Analysis

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure, phase, and orientation of materials. For a solid sample of this compound, XRD can provide definitive proof of its three-dimensional structure if a suitable single crystal can be obtained. nih.gov The diffraction pattern is unique to a specific crystalline solid, acting as a "fingerprint" for that compound.

Gas Chromatography (GC) for Mixture Separation and Quantification

Gas Chromatography (GC) is a premier analytical technique for separating and analyzing volatile and thermally stable compounds. researchgate.net It is particularly useful for assessing the purity of a sample and for quantifying the components in a mixture.

For the analysis of this compound, a sample would be vaporized and injected into the GC system. The components are then separated based on their differential partitioning between a stationary phase (in a capillary column) and a mobile gas phase. The time it takes for a compound to travel through the column, known as the retention time, is a characteristic property that can be used for identification. A detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), is used to detect the components as they elute from the column. nih.govpublisso.denih.gov

GC is highly effective for determining the percentage purity of this compound and for detecting any volatile impurities, such as starting materials or by-products from its synthesis. The use of alternative carrier gases to helium, such as hydrogen or nitrogen, has also been explored for the GC-MS analysis of aromatic amines. oup.com

Emerging Research Frontiers and Future Directions for 2 Isobutoxy 5 Methylbenzylamine

Development of Novel Catalytic Systems for Enhanced Synthesis and Functionalization

The synthesis and functionalization of substituted amines are central to modern organic chemistry. For 2-Isobutoxy-5-methylbenzylamine, research into novel catalytic systems could significantly enhance its accessibility and unlock new derivatives. Currently, specific catalytic systems developed exclusively for the synthesis of this compound are not documented in peer-reviewed literature. However, the broader field of amine synthesis provides a clear roadmap for future research.

Key research areas would involve the use of transition-metal catalysts for C-H functionalization, allowing for the direct modification of the benzylamine (B48309) core. For instance, methods developed for the β-C(sp³)–H functionalization of N-alkylamines using cooperative Lewis acid catalysts could be adapted. Such systems, which may combine a catalyst like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) with a chiral metal complex, can create complex, enantioenriched amine structures from simpler precursors. Another frontier is the use of biocatalysis, where engineered enzymes like threonine aldolases could potentially perform stereoselective C-C bond formations to functionalize the benzylamine structure at the α-position.

Future research could focus on developing catalysts tailored to the specific electronic and steric properties of the isobutoxy and methyl groups on the aromatic ring, aiming for high-yield, selective, and sustainable synthetic routes.

Table 1: Potential Catalytic Strategies for this compound

| Catalytic Approach | Target Reaction | Potential Advantages |

|---|---|---|

| Transition-Metal Catalysis | C-H Functionalization | Direct modification of the molecular core, access to novel derivatives. |

| Cooperative Lewis Acid Catalysis | Asymmetric Functionalization | Generation of specific stereoisomers for specialized applications. |

| Biocatalysis (Enzyme-Directed) | Stereoselective C-C bond formation | High selectivity, environmentally benign reaction conditions. |

Exploration of Chemically Relevant Biological Probes and Tools (excluding direct pharmacological applications)

Chemical probes are essential small molecules used to study biological systems and protein function. While this compound has not been developed as a biological probe, its structure contains features—a primary amine and a substituted aromatic ring—that are common in molecules designed for such purposes.

The development of this compound into a chemical probe would involve its modification to incorporate reporter tags (e.g., fluorophores, biotin) or reactive "warhead" groups for covalent labeling of target proteins. The primary amine group is a particularly useful handle for chemical modification. High-quality chemical probes must exhibit high selectivity for their intended biological target. Therefore, significant research would be required to identify a protein that this compound or its derivatives bind to with high affinity and specificity.

Future work in this area would involve screening libraries of derivatives against various protein targets and using techniques like chemical proteomics to identify interactions within a cellular context. The goal would be to create a tool compound that allows researchers to investigate the function of a specific protein without initiating a pharmacological response.

Integration with Flow Chemistry and Automated Synthesis Paradigms

Modern chemical synthesis is increasingly benefiting from the integration of flow chemistry and automation. researchgate.net These technologies offer improved control over reaction parameters, enhanced safety, and greater efficiency and scalability compared to traditional batch methods. researchgate.net The synthesis of this compound is a prime candidate for adaptation to these paradigms.

A potential flow synthesis could involve the continuous, catalyzed reduction of the corresponding benzaldehyde (B42025) or nitrile precursor. For example, a packed-bed reactor containing a heterogeneous catalyst (such as palladium on carbon) could be used for a continuous hydrogenation process. beilstein-journals.org This approach allows for precise control of temperature, pressure, and residence time, often leading to higher yields and purity. researchgate.net

Automated synthesis platforms, which can perform multi-step reactions and purifications with minimal human intervention, could be programmed to produce a library of derivatives based on the this compound scaffold. beilstein-journals.org This would accelerate the discovery of new molecules for material science or as potential biological probes. While the application of these methods to this specific compound is not yet published, the general procedures are well-established for related molecules. researchgate.netbeilstein-journals.org

Table 2: Comparison of Synthesis Paradigms

| Feature | Traditional Batch Synthesis | Flow Chemistry / Automated Synthesis |

|---|---|---|

| Scalability | Often requires re-optimization for different scales. | More easily scalable by extending operation time ("scaling out"). |

| Safety | Handling of large quantities of hazardous materials. | Small reaction volumes at any given time enhance safety. researchgate.net |

| Control | Less precise control over temperature and mixing. | Superior heat and mass transfer, precise parameter control. researchgate.net |

| Reproducibility | Can be variable between batches and operators. | Highly reproducible due to computer control. |

| Application to this compound | Standard laboratory-scale synthesis. | Not yet documented, but highly feasible for production and derivatization. |

Advanced Computational Design for Predictive Reactivity and Material Applications

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules before they are synthesized in the lab. researchgate.net Methods like Density Functional Theory (DFT) can be used to model the electronic structure of this compound and predict its behavior in chemical reactions. researchgate.net

For this compound, computational studies could predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of functionalization reactions. Molecular electrostatic potential maps, for example, can visualize electron-rich and electron-poor regions of the molecule, offering insights into its intermolecular interactions. researchgate.net

Furthermore, computational modeling can be used to design novel materials. By simulating how molecules of this compound or its polymers might self-assemble, researchers could predict whether they are likely to form materials with interesting optical or electronic properties. This predictive power can save significant time and resources by focusing experimental work on the most promising candidates. To date, no specific computational studies focused on predicting the reactivity or material applications of this compound have been published, representing a clear opportunity for future research.

Q & A

Q. What methodological flaws lead to inconsistent yields in scaled-up syntheses of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.